molecular formula C14H14N2O3 B15156103 N-(3-methoxybenzyl)-6-oxo-1,6-dihydropyridine-2-carboxamide

N-(3-methoxybenzyl)-6-oxo-1,6-dihydropyridine-2-carboxamide

Cat. No.: B15156103
M. Wt: 258.27 g/mol
InChI Key: SQEDKKUMVRQRJX-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-6-oxo-1,6-dihydropyridine-2-carboxamide: is a chemical compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the methoxybenzyl group and the dihydropyridine core structure makes this compound an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxybenzyl)-6-oxo-1,6-dihydropyridine-2-carboxamide typically involves the following steps:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the dihydropyridine intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, or the dihydropyridine core to a tetrahydropyridine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives and alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be incorporated into polymer matrices to enhance their properties.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can modulate cell signaling pathways, providing insights into cellular processes.

Medicine:

    Drug Development: The compound is studied for its potential as a therapeutic agent in treating cardiovascular diseases and neurological disorders.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of dihydropyridine derivatives.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals.

    Cosmetics: It can be incorporated into formulations for its antioxidant properties.

Mechanism of Action

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-19-11-5-2-4-10(8-11)9-15-14(18)12-6-3-7-13(17)16-12/h2-8H,9H2,1H3,(H,15,18)(H,16,17)

InChI Key

SQEDKKUMVRQRJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC=CC(=O)N2

Origin of Product

United States

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